molecular formula C24H25N3O5 B2501584 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate CAS No. 338963-00-1

2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate

Cat. No.: B2501584
CAS No.: 338963-00-1
M. Wt: 435.48
InChI Key: BLCHWOUYSUPBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate is a complex organic compound characterized by its unique structure, which includes both aromatic and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with phosgene to form 4-methoxyphenyl isocyanate.

    Coupling Reaction: The intermediate is then reacted with 2-phenylethylamine to form the urea derivative.

    Carbamate Formation: Finally, the urea derivative is treated with 4-methoxyphenyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbamate groups, potentially converting them into amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in elucidating biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamate groups can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the aromatic rings may engage in π-π interactions with protein structures, further modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chloroanilino)carbonyl]amino}-2-phenylethyl N-(4-chlorophenyl)carbamate
  • 2-{[(4-methylanilino)carbonyl]amino}-2-phenylethyl N-(4-methylphenyl)carbamate

Uniqueness

Compared to similar compounds, 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with biological targets. The methoxy groups can enhance the compound’s solubility and potentially improve its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[2-[(4-methoxyphenyl)carbamoylamino]-2-phenylethyl] N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-30-20-12-8-18(9-13-20)25-23(28)27-22(17-6-4-3-5-7-17)16-32-24(29)26-19-10-14-21(31-2)15-11-19/h3-15,22H,16H2,1-2H3,(H,26,29)(H2,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHWOUYSUPBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(COC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.